
Dodecyl-d25-phosphocholine
概要
説明
Dodecyl-d25-phosphocholine is a significant biochemical reagent belonging to the phospholipid class. It is a colorless to yellowish liquid with a mild characteristic taste. This compound is soluble in polar organic solvents such as water, alcohol, and dimethyl sulfoxide. It plays a crucial role in various biological and chemical applications due to its unique properties .
準備方法
Dodecyl-d25-phosphocholine is typically synthesized through chemical methods. The preparation involves multiple steps, including the reaction of phosphocholine with d25-dodecanol, followed by esterification reactions. The synthetic route requires precise control of reaction conditions to ensure the purity and yield of the final product . Industrial production methods often involve large-scale chemical synthesis with stringent quality control measures to produce high-purity this compound .
化学反応の分析
Dodecyl-d25-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphocholine derivatives, while reduction may produce dodecyl alcohol derivatives .
科学的研究の応用
Dodecyl-d25-phosphocholine is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a solvent and molecular probe in various chemical reactions and studies.
Biology: It serves as a membrane protein and lipid membrane mimic, making it valuable in biological membrane research and the delivery of bioactive substances.
Medicine: It is used in drug delivery systems to enhance the permeability of drugs into membranes.
Industry: It is employed in the formulation of detergents and surfactants for various industrial applications .
作用機序
Dodecyl-d25-phosphocholine exerts its effects by mimicking the properties of biological membranes. It forms micelles that closely resemble cell membranes, allowing it to interact with membrane proteins and peptides. This interaction facilitates the study of lipid-associated proteins and peptides, enhancing our understanding of their structure and function .
類似化合物との比較
Dodecyl-d25-phosphocholine is unique due to its deuterated dodecyl chain, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Similar compounds include:
Dodecylphosphocholine: A non-deuterated version with similar properties but less effective in certain analytical applications.
Sodium dodecyl sulfate: An anionic surfactant used in similar applications but with different chemical properties.
Dodecylmaltoside: A nonionic surfactant used for membrane protein studies but with a different head group structure .
This compound stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.
特性
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-1-(trimethylazaniumyl)tetradecan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17(16-18(2,3)4)22-23(19,20)21/h17H,5-16H2,1-4H3,(H-,19,20,21)/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEKULUKSDKCJM-JEYGRLBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)C)OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C[N+](C)(C)C)OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


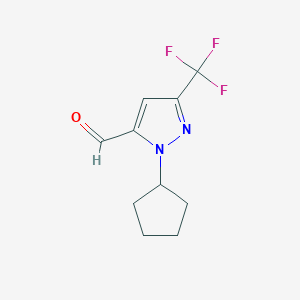
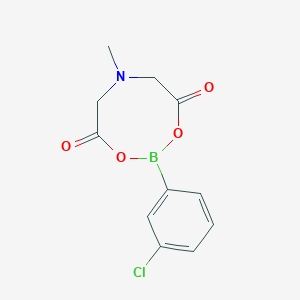
![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1459661.png)

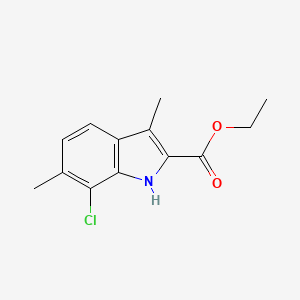

![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)
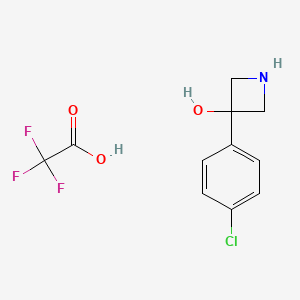
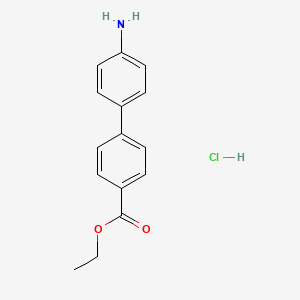
![3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1459676.png)
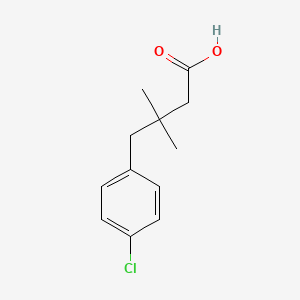

![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)

